molecular formula C14H9ClINO3 B4124302 N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4124302
M. Wt: 401.58 g/mol
InChI Key: PKOHUTDBIOIKDK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide: is an organic compound belonging to the class of aminobenzoic acids and derivatives This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and substituted with chloro and iodo groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Substitution Reactions: The chloro and iodo groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while iodination can be performed using iodine and an oxidizing agent such as nitric acid.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted benzodioxole with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the chloro and iodo substituents, converting them to their corresponding hydrogenated forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro and iodo groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated benzodioxole derivatives.

    Substitution: Amino or thiol-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.

Industry: The compound is used in the development of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-2-furamide
  • N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

Comparison:

  • N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
  • The benzodioxole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
  • The chloro and iodo substituents provide sites for further functionalization, allowing for the development of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClINO3/c15-10-6-9(16)2-3-11(10)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOHUTDBIOIKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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